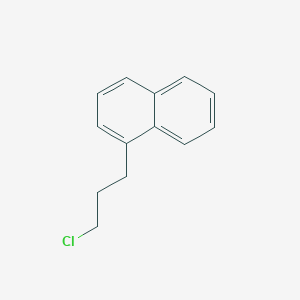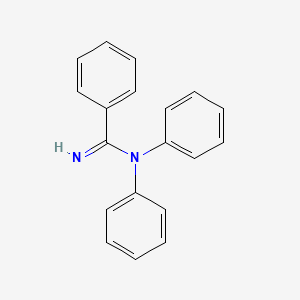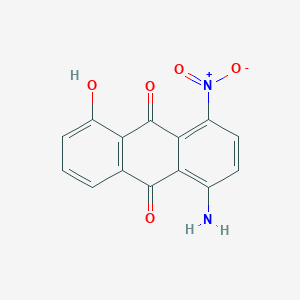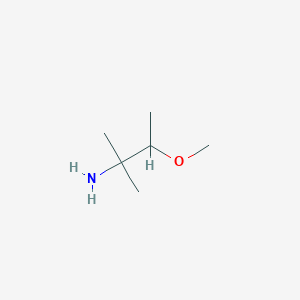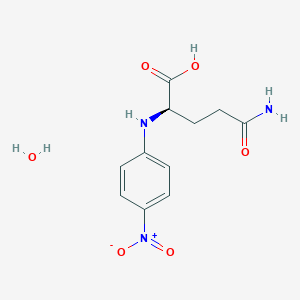
(4-Nitrophenyl)-D-glutaminehydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl)-D-glutaminehydrate is a chemical compound that features a nitrophenyl group attached to a D-glutamine moiety, with an additional hydrate component
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)-D-glutaminehydrate typically involves the reaction of 4-nitrophenol with D-glutamine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA) in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out at room temperature with constant stirring for several hours to ensure complete coupling.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can also reduce the production time and improve the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Nitrophenyl)-D-glutaminehydrate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the breakdown of the amide bond and formation of 4-nitrophenol and D-glutamine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-aminophenyl-D-glutaminehydrate.
Hydrolysis: 4-nitrophenol and D-glutamine.
Substitution: Various substituted phenyl-D-glutamine derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Nitrophenyl)-D-glutaminehydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in enzyme assays to study the activity of enzymes that can hydrolyze amide bonds.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (4-Nitrophenyl)-D-glutaminehydrate involves its interaction with specific molecular targets, such as enzymes. The nitrophenyl group can act as a leaving group in enzymatic reactions, facilitating the hydrolysis of the amide bond. This interaction can inhibit the activity of certain enzymes, making it useful in studying enzyme kinetics and developing enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl acetate: Used in similar enzymatic assays but with an acetate group instead of a glutamine moiety.
4-Nitrophenyl chloroformate: Utilized as a coupling reagent in organic synthesis.
4-Nitrophenyl butyrate: Another compound used in enzyme assays with a butyrate group.
Uniqueness
(4-Nitrophenyl)-D-glutaminehydrate is unique due to the presence of the D-glutamine moiety, which imparts specific biochemical properties and makes it particularly useful in studying enzymes that interact with glutamine derivatives. Its hydrate form also influences its solubility and stability, making it distinct from other nitrophenyl compounds.
Eigenschaften
Molekularformel |
C11H15N3O6 |
|---|---|
Molekulargewicht |
285.25 g/mol |
IUPAC-Name |
(2R)-5-amino-2-(4-nitroanilino)-5-oxopentanoic acid;hydrate |
InChI |
InChI=1S/C11H13N3O5.H2O/c12-10(15)6-5-9(11(16)17)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9,13H,5-6H2,(H2,12,15)(H,16,17);1H2/t9-;/m1./s1 |
InChI-Schlüssel |
INUJXIXXPNQEJX-SBSPUUFOSA-N |
Isomerische SMILES |
C1=CC(=CC=C1N[C@H](CCC(=O)N)C(=O)O)[N+](=O)[O-].O |
Kanonische SMILES |
C1=CC(=CC=C1NC(CCC(=O)N)C(=O)O)[N+](=O)[O-].O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


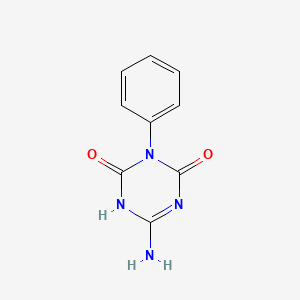
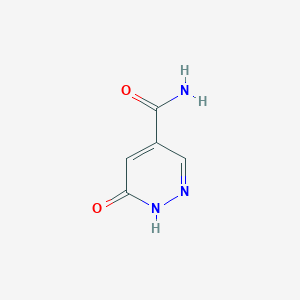
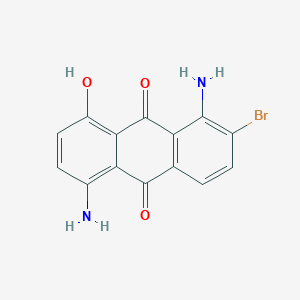
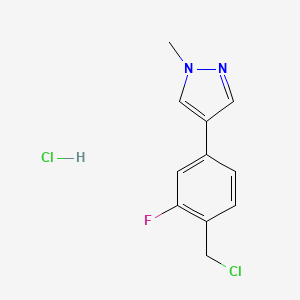
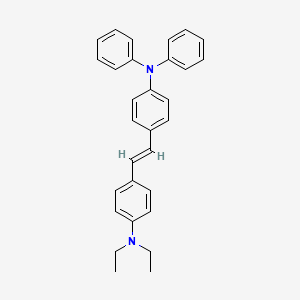
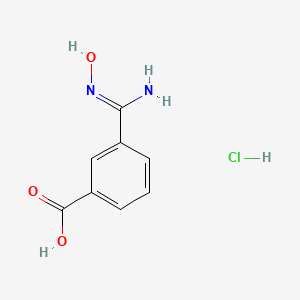
![[2,3'-Bipyridine]-2'-carbaldehyde](/img/structure/B13133990.png)
![3-Hydroxy-2,3-dimethylbutan-2-yl 2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13133993.png)
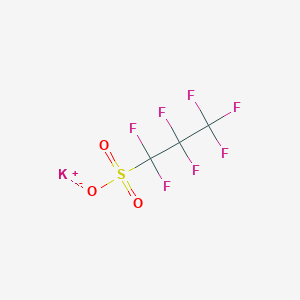
![5'-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2'-chloro-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13134006.png)
